

Quality control measures for DDO3711 synthesis and purification

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Compound of Interest

Compound Name: DDO3711

Cat. No.: B15611061

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Technical Support Center: DDO3711 Synthesis and Purification

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for the synthesis and purification of **DDO3711**, a PP5-recruiting phosphatase recruitment chimera (PHORC) and apoptosis signal-regulated kinase 1 (ASK1) inhibitor.^[1]

Frequently Asked Questions (FAQs)

Q1: What is **DDO3711** and what is its primary mechanism of action?

A1: **DDO3711** is a small molecule inhibitor of apoptosis signal-regulated kinase 1 (ASK1).^[1] It functions as a phosphatase-recruiting chimera (PHORC) by linking an ASK1 inhibitor to a PP5 activator.^[1] This recruitment of protein phosphatase 5 (PP5) leads to the dephosphorylation of p-ASK1T838, thereby inhibiting its kinase activity.^[1] **DDO3711** has demonstrated anti-proliferative activity in cancer cells.^[1]

Q2: What are the critical quality attributes (CQAs) for **DDO3711**?

A2: The critical quality attributes for **DDO3711**, like many small molecule active pharmaceutical ingredients (APIs), include:

- Identity: Confirmation of the correct chemical structure.

- Purity: Absence of process-related impurities, starting materials, and degradation products.
- Potency: The biological activity of the compound, often measured by its IC50 value against the target. For **DDO3711**, the reported IC50 against ASK1 is 164.1 nM.[\[1\]](#)
- Solubility: The ability to dissolve in relevant solvents for biological assays and formulation.
- Stability: The integrity of the molecule under defined storage conditions.

Q3: Which analytical techniques are essential for the quality control of **DDO3711**?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive quality control of **DDO3711**.[\[2\]](#) These typically include:

- High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.[\[3\]](#)
- Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.[\[4\]](#)[\[5\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify residual solvents.[\[6\]](#)

Troubleshooting Guides

HPLC Analysis Troubleshooting

Problem	Potential Cause	Suggested Solution
Peak Tailing	Interaction with active sites on the column; improper mobile phase pH.	Use a high-purity silica column; adjust the mobile phase pH to ensure the analyte is in a single ionic form. ^[7]
Ghost Peaks	Contamination in the mobile phase or injector; late eluting peaks from a previous run.	Use HPLC-grade solvents and freshly prepared mobile phase; ensure adequate run times to elute all components.
Variable Retention Times	Fluctuation in mobile phase composition or flow rate; temperature changes. ^[8]	Ensure proper mixing and degassing of the mobile phase; check the pump for leaks or worn seals ^{[9][10]} ; use a column oven for temperature control. ^[8]
Poor Resolution	Inappropriate mobile phase or column; column degradation.	Optimize the mobile phase composition (e.g., solvent ratio, pH); select a column with a different stationary phase or particle size; replace the column if it has degraded.

NMR Spectroscopy Troubleshooting

Problem	Potential Cause	Suggested Solution
Broad Peaks	Poor shimming; sample is too concentrated or not fully dissolved. [11]	Re-shim the instrument; prepare a more dilute and fully dissolved sample. [11]
Overlapping Peaks	Insufficient magnetic field strength; similar chemical environments of protons.	Use a higher field NMR instrument if available; try a different deuterated solvent to induce differential chemical shifts. [11]
Presence of Water Peak	Moisture in the NMR solvent or sample.	Use a fresh, sealed bottle of deuterated solvent; add a small amount of a drying agent like molecular sieves to the NMR tube. [11]
Unidentified Peaks	Residual solvents from purification (e.g., ethyl acetate, dichloromethane). [12]	Compare peak positions to known chemical shift tables for common laboratory solvents [12] ; ensure the sample is thoroughly dried under high vacuum.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized **DDO3711** and quantify any impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)[13]
- Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

Procedure:

- Sample Preparation: Accurately weigh and dissolve a small amount of **DDO3711** in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
- Mobile Phase Preparation: Prepare two mobile phases:
 - Mobile Phase A: Water with 0.1% formic acid (v/v)
 - Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Detection Wavelength: Determined by UV-Vis scan of **DDO3711** (typically in the range of 210-280 nm)
 - Gradient Elution: A typical gradient might be:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - 25-30 min: 90% B
 - 30-31 min: 90% to 10% B
 - 31-35 min: 10% B (re-equilibration)

- Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of **DDO3711** as the percentage of the main peak area relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized **DDO3711**.

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.[3]

Procedure:

- Sample Preparation: Prepare a dilute solution of **DDO3711** (approximately 0.1 mg/mL) in a solvent compatible with LC-MS analysis (e.g., methanol or acetonitrile).
- Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or injected into the LC-MS system using the HPLC method described above.
- MS Parameters:
 - Ionization Mode: ESI positive or negative mode (depending on the chemical nature of **DDO3711**).
 - Mass Range: Scan a mass range that includes the expected molecular weight of **DDO3711**.
- Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the most abundant ion with the calculated theoretical mass of **DDO3711**. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da for a standard instrument).

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **DDO3711**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

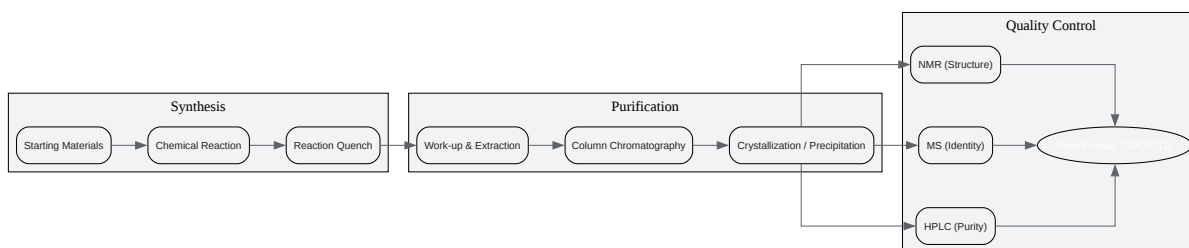
Reagents:

- Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)[6]

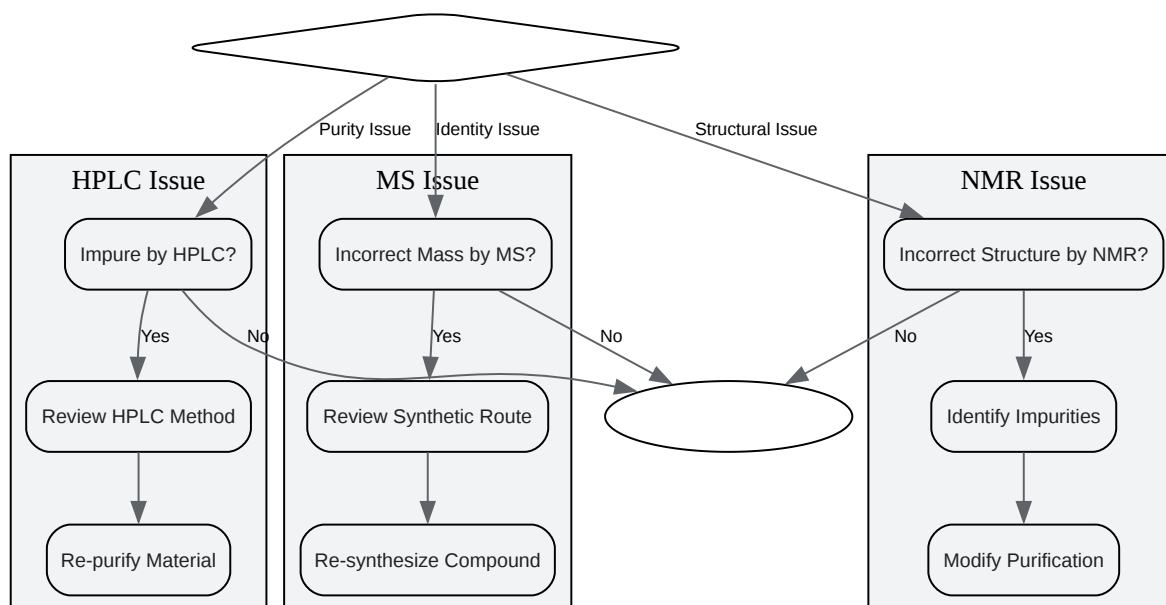
Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **DDO3711** in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
- Data Acquisition: Acquire a proton (¹H) NMR spectrum.[14] Other experiments like carbon-¹³ (¹³C) NMR or 2D NMR (e.g., COSY, HSQC) can be performed for more detailed structural elucidation.[15]
- Data Analysis: Process the NMR spectrum (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration values, and coupling patterns of the signals to ensure they are consistent with the expected structure of **DDO3711**. [16]

Visualizations



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Caption: Workflow for **DDO3711** Synthesis, Purification, and Quality Control.

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Caption: Troubleshooting Decision Tree for **DDO3711** Quality Control.

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